molecular formula C16H20N2O6S3 B11418130 2-({4-[(4-Methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-thiazol-2-yl}sulfonyl)ethanol

2-({4-[(4-Methylphenyl)sulfonyl]-5-(morpholin-4-yl)-1,3-thiazol-2-yl}sulfonyl)ethanol

Cat. No.: B11418130
M. Wt: 432.5 g/mol
InChI Key: AUFZMQHIPNMSQA-UHFFFAOYSA-N
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Description

2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL is a complex organic compound with a unique structure that includes a thiazole ring, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a thiazole derivative in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole and morpholine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
  • 2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE

Uniqueness

The uniqueness of 2-{[4-(4-METHYLBENZENESULFONYL)-5-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-YL]SULFONYL}ETHAN-1-OL lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H20N2O6S3

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfonyl]ethanol

InChI

InChI=1S/C16H20N2O6S3/c1-12-2-4-13(5-3-12)27(22,23)14-15(18-6-9-24-10-7-18)25-16(17-14)26(20,21)11-8-19/h2-5,19H,6-11H2,1H3

InChI Key

AUFZMQHIPNMSQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCO)N3CCOCC3

Origin of Product

United States

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